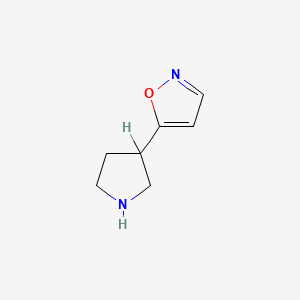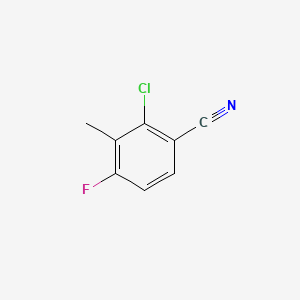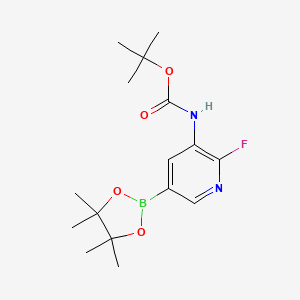
tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to “tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate” are usually used as intermediates in the synthesis of other complex molecules . They often contain a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is widely used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, starting from commercially available materials . The exact synthesis route would depend on the specific structure of the final product .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
The boronic ester group in these compounds is often involved in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of many biologically active compounds . For example, it has been used in the synthesis of crizotinib, a drug used in the treatment of non-small cell lung cancer .
Crystal Structure Analysis
The crystal structure of this compound has been studied using X-ray diffraction . This provides valuable information about the arrangement of atoms in the crystal and the chemical bonds between them .
Density Functional Theory (DFT) Studies
DFT studies have been conducted on this compound to understand its molecular structure . These studies can provide insights into the compound’s electronic structure, including the distribution of electrons and the energy levels they occupy .
Physicochemical Feature Analysis
The molecular electrostatic potential and frontier molecular orbitals of this compound have been investigated using DFT . This can provide information about the compound’s reactivity and interactions with other molecules .
Conformational Analysis
Conformational analysis plays a key role in understanding the structure of molecules . This compound has been subjected to such analysis to reveal its stable and unstable conformers .
Medicinal Chemistry
Indazole derivatives, which this compound is a significant intermediate of, have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Agriculture and Energy Research
Apart from medicinal applications, indazole derivatives also deserve further research in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities .
Chemical Engineering
Nitrogen heterocyclic compounds, like this one, widely exist in nature and organisms and attract great attention in the fields of medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .
Wirkmechanismus
Target of Action
Similar compounds with a dioxaborolane group have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
Compounds with a dioxaborolane group are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with its targets through a similar mechanism, potentially forming new covalent bonds.
Biochemical Pathways
Given the compound’s potential role in suzuki-miyaura cross-coupling reactions , it may be involved in the modification of various biochemical pathways, depending on the specific targets it interacts with.
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions , the compound may induce significant changes in the structure and function of its targets.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-11-8-10(9-19-12(11)18)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXXXQAKHAZAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694500 |
Source


|
| Record name | tert-Butyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310405-07-2 |
Source


|
| Record name | Carbamic acid, N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)
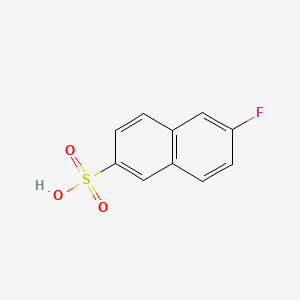

![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)
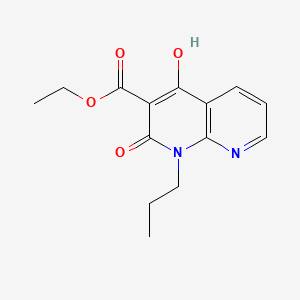
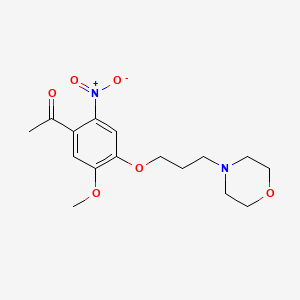

![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)

